![molecular formula C21H19F6NO5 B12621598 N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine CAS No. 921623-33-8](/img/structure/B12621598.png)
N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine is a synthetic compound characterized by the presence of trifluoromethyl and trifluorobutoxy groups. These fluorinated groups impart unique chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine typically involves multiple steps:
Preparation of 4-(4,4,4-Trifluorobutoxy)benzoic acid: This intermediate can be synthesized by reacting 4-hydroxybenzoic acid with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-(4,4,4-Trifluorobutoxy)benzoyl chloride: The benzoic acid derivative is then converted to the corresponding acid chloride using reagents like thionyl chloride.
Coupling with O-(trifluoromethyl)-L-tyrosine: The final step involves coupling the acid chloride with O-(trifluoromethyl)-L-tyrosine in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl and trifluorobutoxy groups can be substituted under specific conditions using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to its unique fluorinated structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity and chemical resistance.
作用機序
The mechanism of action of N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine involves its interaction with specific molecular targets. The trifluoromethyl and trifluorobutoxy groups can enhance the compound’s binding affinity to proteins and enzymes, potentially inhibiting their activity. This can lead to modulation of various biochemical pathways, including those involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzoyl chloride: Shares the trifluoromethyl group but lacks the trifluorobutoxy group.
4-(4,4,4-Trifluorobutoxy)benzoic acid: Contains the trifluorobutoxy group but lacks the trifluoromethyl group.
N-benzoyl-N’-(4-fluorophenyl)thiourea: Contains a benzoyl group but differs in the presence of a thiourea moiety.
Uniqueness
N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine is unique due to the combination of both trifluoromethyl and trifluorobutoxy groups, which impart distinct chemical properties and potential biological activities. This dual fluorination can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
921623-33-8 |
|---|---|
分子式 |
C21H19F6NO5 |
分子量 |
479.4 g/mol |
IUPAC名 |
(2S)-2-[[4-(4,4,4-trifluorobutoxy)benzoyl]amino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C21H19F6NO5/c22-20(23,24)10-1-11-32-15-8-4-14(5-9-15)18(29)28-17(19(30)31)12-13-2-6-16(7-3-13)33-21(25,26)27/h2-9,17H,1,10-12H2,(H,28,29)(H,30,31)/t17-/m0/s1 |
InChIキー |
FHKOFTHSGOAMET-KRWDZBQOSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)OCCCC(F)(F)F)OC(F)(F)F |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC=C(C=C2)OCCCC(F)(F)F)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


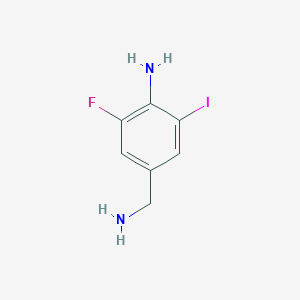
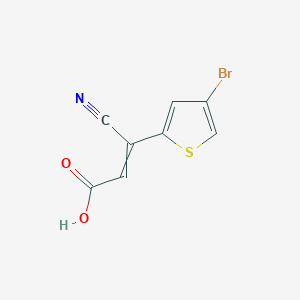

![2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12621536.png)
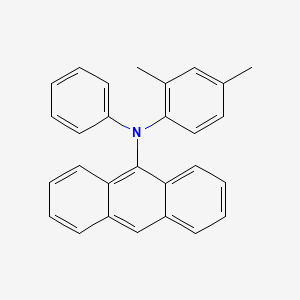
![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B12621544.png)
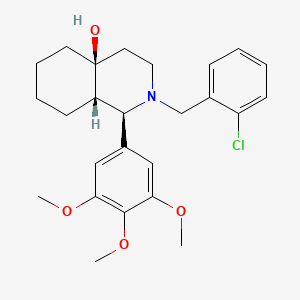
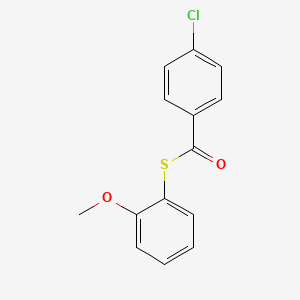
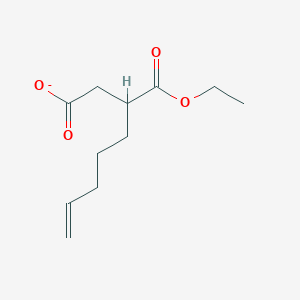
![2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12621561.png)

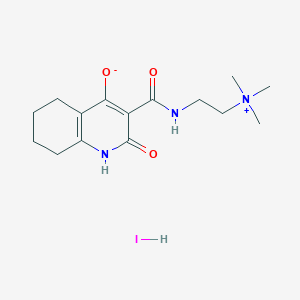
![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12621587.png)
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-2-ylnaphthalene-2-carboxamide](/img/structure/B12621610.png)
